molecular formula C23H28N6O2 B2935002 N2-(4-isopropylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine CAS No. 898648-63-0

N2-(4-isopropylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Cat. No.: B2935002
CAS No.: 898648-63-0
M. Wt: 420.517
InChI Key: CZRIQTLCTCNAMS-UHFFFAOYSA-N
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Description

N2-(4-Isopropylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a triazine derivative featuring a central 1,3,5-triazine ring substituted with a morpholino group at position 6, a 4-isopropylphenyl group at N2, and a 4-methoxyphenyl group at N2. Its structural complexity arises from the synergistic effects of its substituents, which influence solubility, stability, and biological interactions.

Properties

IUPAC Name

2-N-(4-methoxyphenyl)-6-morpholin-4-yl-4-N-(4-propan-2-ylphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O2/c1-16(2)17-4-6-18(7-5-17)24-21-26-22(25-19-8-10-20(30-3)11-9-19)28-23(27-21)29-12-14-31-15-13-29/h4-11,16H,12-15H2,1-3H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRIQTLCTCNAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-isopropylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Substitution Reactions:

    Morpholino Group Addition: The morpholino group can be introduced via a nucleophilic substitution reaction with morpholine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N2-(4-isopropylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Amines or partially reduced intermediates.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

N2-(4-isopropylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N2-(4-isopropylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The triazine core allows extensive substitution, enabling fine-tuning of physicochemical and biological properties. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name R<sup>1</sup> (N2) R<sup>2</sup> (N4) Morpholino Molecular Weight (g/mol) Melting Point (°C) Key Data Sources
Target Compound 4-Isopropylphenyl 4-Methoxyphenyl Yes 428.51 Not reported
4c (Heterocycl. Commun., 2013) 4-Nitrophenyl 4-Methoxyphenyl Yes 408.40 131–133 (dec)
4f (Heterocycl. Commun., 2013) 4-Chlorophenyl 4-Methoxyphenyl Yes 397.88 140–142 (dec)
IITZ-01 (Autophagy Inhibitor) 4-Benzimidazolylphenyl 4-Fluorophenyl Yes 484.51 Not reported
JAK2 Inhibitor (PDB: 4C62) Fluoropyrimidinyl-ethyl 1-Methylimidazol-4-yl Yes ~450 (estimated) Not reported
Key Observations:

The 4-methoxyphenyl group contributes moderate polarity due to the methoxy group’s electron-donating nature, balancing solubility and receptor binding .

Thermal Stability :

  • Analogs with electron-withdrawing groups (e.g., nitro in 4c) exhibit higher melting points (131–133°C) compared to electron-donating substituents, suggesting stronger intermolecular forces . The target compound’s melting point is unreported but likely lower due to the bulky isopropyl group.

Biological Activity :

  • IITZ-01, featuring a benzimidazole substituent, acts as an autophagy inhibitor, highlighting the role of aromatic heterocycles in targeting cellular pathways .
  • The JAK2 inhibitor (4C62) demonstrates that fluorinated substituents (e.g., fluoropyrimidine) enhance kinase selectivity . The target compound’s isopropyl and methoxy groups may favor different target interactions.

Pharmacological Potential

  • Anticancer Activity : Patent applications (e.g., ) describe triazine derivatives with benzimidazole groups as anticancer agents, suggesting that the target compound’s isopropyl and methoxy groups could be optimized for tumor selectivity .

Biological Activity

N2-(4-isopropylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family. It has garnered significant attention due to its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N6O. Its structure features a central triazine ring with various substituents that influence its biological interactions. The presence of isopropyl and methoxy groups enhances its reactivity and selectivity towards biological targets.

Structural Features

FeatureDescription
Core Structure1,3,5-Triazine ring
SubstituentsIsopropyl group on one phenyl ring; methoxy group on another phenyl ring; morpholino group
Molecular Weight342.41 g/mol

Research indicates that this compound acts primarily as an enzyme inhibitor or receptor modulator . The compound has shown effectiveness in inhibiting enzymes involved in metabolic pathways associated with cancer progression. Specifically, it targets dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis and cell proliferation.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines:

  • Triple-Negative Breast Cancer (TNBC) : In vitro studies have shown that derivatives of this compound selectively inhibit the proliferation of TNBC cells (MDA-MB231) with varying degrees of efficacy based on structural modifications.

Case Study: Antiproliferative Screening

A screening of 126 compounds related to this compound revealed:

Compound NameR1 SubstituentR2 SubstituentPercentage Cell Viability (MDA-MB231)
N2-(4-methoxyphenyl)-N4-(4-isopropylphenyl)MethoxyFluoro21%
N2-(4-dimethylaminophenyl)-N4-(p-tolyl)Dimethylamino-28%
N2-(3-chlorophenyl)-N4-(p-tolyl)Chlorophenyl-32%

These results indicate that specific substituents significantly influence the compound's antiproliferative effects.

Enzyme Inhibition Studies

Inhibition studies involving DHFR have shown that compounds with electron-donating groups at specific positions on the phenyl rings enhance inhibitory activity. For instance, para-substituted phenolic compounds demonstrated stronger inhibition compared to their meta-substituted counterparts.

Pharmacokinetics and Toxicity

Ongoing research is focused on understanding the pharmacokinetics and toxicity profiles of this compound. Preliminary assessments suggest favorable absorption characteristics and a manageable toxicity profile in cell-based assays.

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